2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a fluorophenoxy group and a methoxyquinoline moiety, which may impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide typically involves the following steps:
Formation of 4-fluorophenoxyacetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 8-methoxyquinoline: This can be synthesized from 8-hydroxyquinoline by methylation using methyl iodide in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves coupling 4-fluorophenoxyacetic acid with 8-methoxyquinoline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety, potentially yielding amine derivatives.
Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The methoxyquinoline moiety could be involved in binding to nucleic acids or proteins, while the fluorophenoxy group might enhance its binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide
- 2-(4-bromophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide
- 2-(4-methylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide
Uniqueness
2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms often enhance the metabolic stability and membrane permeability of compounds, making them valuable in drug design.
Properties
Molecular Formula |
C18H15FN2O3 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-9-8-15(14-3-2-10-20-18(14)16)21-17(22)11-24-13-6-4-12(19)5-7-13/h2-10H,11H2,1H3,(H,21,22) |
InChI Key |
VZBFFBHHFWANCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)COC3=CC=C(C=C3)F)C=CC=N2 |
Origin of Product |
United States |
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